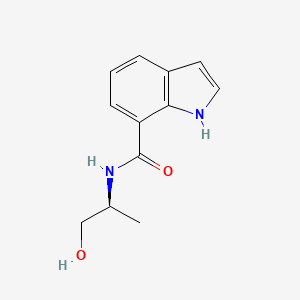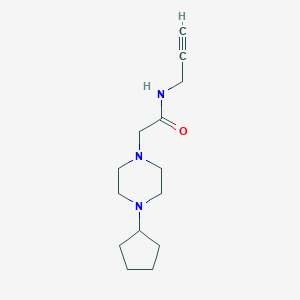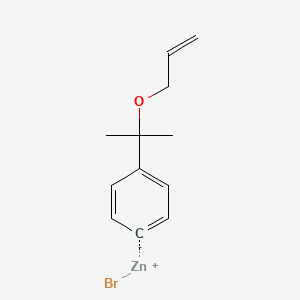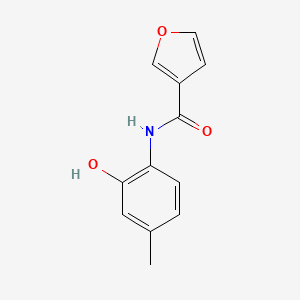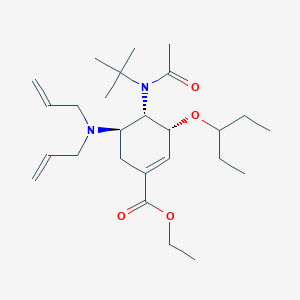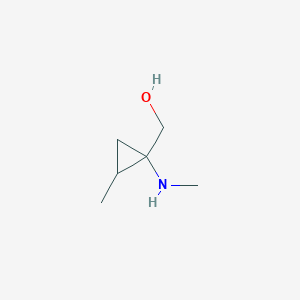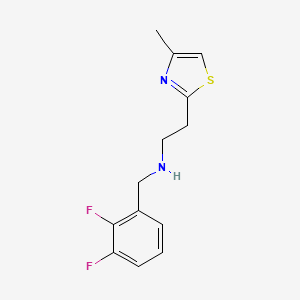
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: is a synthetic organic compound that features a benzyl group substituted with fluorine atoms, a thiazole ring, and an amine group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized using cyclization reactions.
Introduction of the benzyl group: The benzyl group with fluorine substitutions can be introduced through nucleophilic substitution reactions.
Formation of the amine linkage: The final step often involves coupling the thiazole and benzyl intermediates through amine formation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atoms on the benzyl group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might:
Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.
Inhibit or activate pathways: Affecting cellular signaling pathways.
Alter gene expression: Influencing the transcription and translation of genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: can be compared with other benzyl-thiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C13H14F2N2S |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
N-[(2,3-difluorophenyl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H14F2N2S/c1-9-8-18-12(17-9)5-6-16-7-10-3-2-4-11(14)13(10)15/h2-4,8,16H,5-7H2,1H3 |
Clé InChI |
VQAYZTWYIBSSIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)CCNCC2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


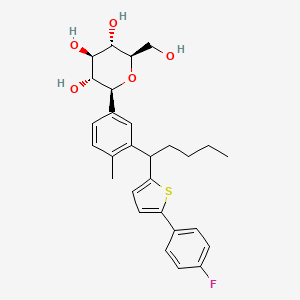

![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
